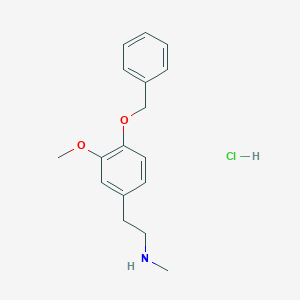

![molecular formula C15H13ClF2N4 B024429 7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine CAS No. 286456-54-0](/img/structure/B24429.png)

7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine

Descripción general

Descripción

Synthesis Analysis

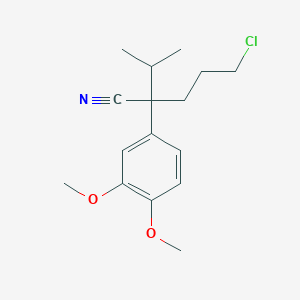

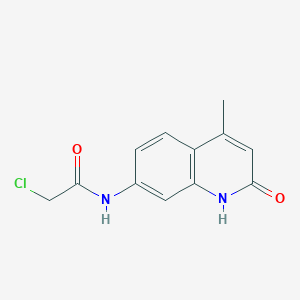

The synthesis of related triazolo[4,3-b]pyridazine derivatives often involves multi-step chemical reactions that start with basic heterocyclic precursors. For example, a similar compound, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, was synthesized through a process involving treating specific acetic acid with hydrazinylpyridazine, followed by subsequent reactions with lutidine and tetrafluoroborate in cold conditions. The final product was obtained after heating with chloroamine T in ethanol (Sallam et al., 2021).

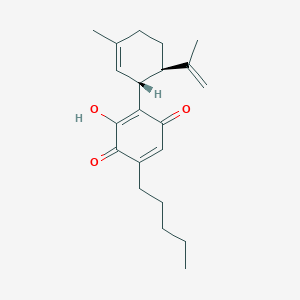

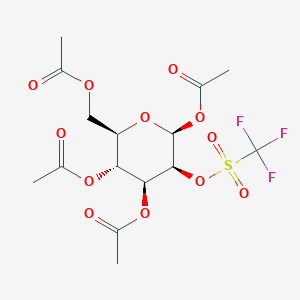

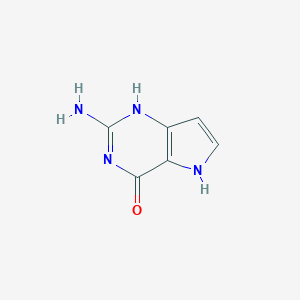

Molecular Structure Analysis

The molecular structure of triazolo[4,3-b]pyridazine derivatives is characterized using techniques like X-ray diffraction (XRD), NMR, IR, and mass spectrometry. These compounds tend to crystallize in specific crystal systems, with their structures further elucidated through density functional theory (DFT) calculations and Hirshfeld surface analysis. Such studies reveal the nature of intermolecular interactions, including hydrogen bonding and other non-covalent interactions that influence the compound's stability and reactivity (Sallam et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of triazolo[4,3-b]pyridazine derivatives can be studied through their participation in various chemical reactions, including nucleophilic substitution and cycloadditions. These reactions are crucial for modifying the core structure to enhance biological activity or alter physical and chemical properties for specific applications (Oishi et al., 1987).

Physical Properties Analysis

The physical properties, including crystallinity, melting points, and solubility, are essential for understanding the behavior of triazolo[4,3-b]pyridazine derivatives in various environments. These properties are typically determined experimentally and can be influenced by the compound's molecular structure and intermolecular interactions.

Chemical Properties Analysis

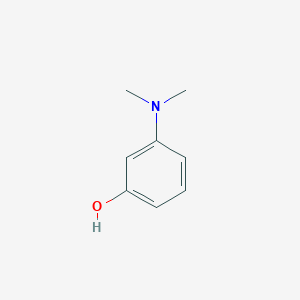

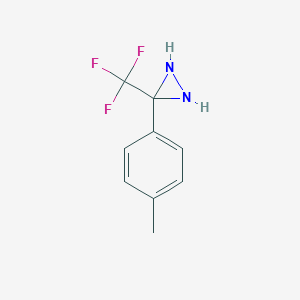

The chemical properties of triazolo[4,3-b]pyridazine derivatives, such as acidity, basicity, and reactivity towards different reagents, provide insights into their potential pharmaceutical applications. For instance, modifications to the triazolo[4,3-b]pyridazine core can lead to compounds with varied biological activities, including anticonvulsant, anxiolytic, and antitubulin activities (Sallam et al., 2022).

Aplicaciones Científicas De Investigación

Heterocyclic N-oxide Derivatives in Drug Development

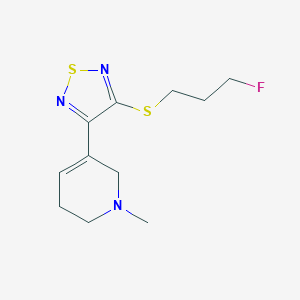

Heterocyclic N-oxide derivatives, including pyridazine and triazole variants, have shown significant potential in organic synthesis, catalysis, and drug applications. They are noted for their versatility as synthetic intermediates and their biological importance, with applications in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities (Dongli Li et al., 2019).

Antibacterial Activity of Triazole- and Pyridazine-Containing Hybrids

1,2,4-Triazole and pyridazine-containing hybrids have demonstrated significant potential as broad-spectrum antibacterial agents against various clinically significant organisms, including drug-resistant forms. This suggests the role of triazole and pyridazine derivatives in developing new antibacterial agents with dual or multiple mechanisms of action (Jie Li & Junwei Zhang, 2021).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold has been identified as crucial for producing bioactive molecules with therapeutic applications in medicine. This review of imidazo[1,2-b]pyridazine-containing derivatives highlights their significance in developing new compounds with enhanced pharmacokinetic profiles and efficiency, hinting at the potential of closely related triazolo[4,3-b]pyridazine derivatives in similar applications (Amanda Garrido et al., 2021).

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.

Direcciones Futuras

This involves looking at potential future research directions. It could include potential applications of the compound, improvements in synthesis methods, or new reactions that the compound could undergo.

I hope this general approach helps! If you have a specific compound or topic you’d like information on, feel free to ask!

Propiedades

IUPAC Name |

7-tert-butyl-6-chloro-3-(2,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF2N4/c1-15(2,3)10-7-12-19-20-14(22(12)21-13(10)16)9-6-8(17)4-5-11(9)18/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXWCQOQLLVREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=NN=C(N2N=C1Cl)C3=C(C=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460335 | |

| Record name | 6-Chloro-3-(2,5-difluorophenyl)-7-(1,1-dimethylethyl)-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |

CAS RN |

286456-54-0 | |

| Record name | 6-Chloro-3-(2,5-difluorophenyl)-7-(1,1-dimethylethyl)-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24368.png)

![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide](/img/structure/B24369.png)